molecular formula C5H8BrClN4 B6214941 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride CAS No. 2731014-98-3

2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride

Cat. No. B6214941
CAS RN: 2731014-98-3
M. Wt: 239.5
InChI Key:
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Description

2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride (ABTH) is an important heterocyclic compound that has numerous applications in the field of organic chemistry. It is an azetidine-based compound that is used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. ABTH has been studied extensively in recent years due to its potential uses in the synthesis of a variety of compounds and its possible applications in drug discovery. In

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is not completely understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of this enzyme, 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride are not fully understood. However, it is believed that it has anti-inflammatory and analgesic effects. In addition, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is its ability to be synthesized easily and inexpensively. Additionally, it is a stable compound and has a variety of applications in organic chemistry. The main limitation of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is its potential for toxicity. Therefore, it must be handled with care in the laboratory and its use should be limited to laboratory experiments.

Future Directions

There are several potential future directions for 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride. One potential direction is the development of new applications for 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride in the synthesis of organic compounds. Additionally, further research into the mechanism of action and biochemical and physiological effects of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride may lead to the development of new drugs or treatments. Finally, further research into the toxicity of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride may lead to the development of safer methods of synthesis and use.

Synthesis Methods

2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can be synthesized through a variety of methods. The most common method is the reaction of 3-bromo-2-azetidinone with hydrochloric acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride as a white crystalline solid. Other methods of synthesis include the reaction of 3-bromo-2-azetidinone with sodium azide in the presence of a base and the reaction of 3-bromo-2-azetidinone with a mixture of hydrochloric acid and sulfuric acid.

Scientific Research Applications

2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the synthesis of drugs, such as antimalarial drugs, and in the synthesis of other biologically active compounds. In addition, 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is used in the synthesis of fluorescent dyes, which are used in the detection of various biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves the reaction of 3-azidopropan-1-amine with 4-bromo-1H-1,2,3-triazole in the presence of a reducing agent to form the desired product. The hydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "3-azidopropan-1-amine", "4-bromo-1H-1,2,3-triazole", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-azidopropan-1-amine is added to a reaction flask.", "Step 2: 4-bromo-1H-1,2,3-triazole is added to the reaction flask.", "Step 3: A reducing agent, such as sodium borohydride, is added to the reaction mixture to reduce the azide group to an amine.", "Step 4: The reaction mixture is stirred at room temperature for several hours.", "Step 5: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 7: The crude product is dissolved in hydrochloric acid and the hydrochloride salt is formed by evaporation of the solvent." ] }

CAS RN

2731014-98-3

Molecular Formula

C5H8BrClN4

Molecular Weight

239.5

Purity

95

Origin of Product

United States

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